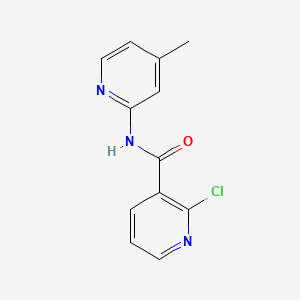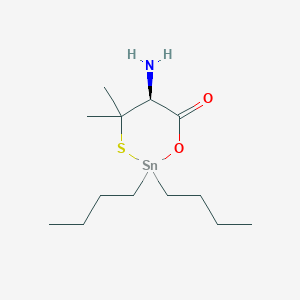
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an oxathiastanninan ring, which includes tin, sulfur, and oxygen atoms, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one typically involves the reaction of dibutyltin oxide with a suitable sulfur-containing ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the oxathiastanninan ring. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. The process would include the use of larger reaction vessels, automated control of reaction conditions, and efficient purification methods to ensure high yield and purity. Safety measures are crucial due to the involvement of organotin compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and sulfoxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biology due to its ability to interact with biological molecules. It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of specialized coatings and materials. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of cellular processes, which can be beneficial in applications such as antimicrobial and anticancer treatments. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to metal ions and form stable complexes plays a crucial role.
Propiedades
Número CAS |
561066-66-8 |
|---|---|
Fórmula molecular |
C13H27NO2SSn |
Peso molecular |
380.1 g/mol |
Nombre IUPAC |
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C5H11NO2S.2C4H9.Sn/c1-5(2,9)3(6)4(7)8;2*1-3-4-2;/h3,9H,6H2,1-2H3,(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
Clave InChI |
SLJPJEYRRNSGER-LHWPGRLPSA-L |
SMILES isomérico |
CCCC[Sn]1(OC(=O)[C@@H](C(S1)(C)C)N)CCCC |
SMILES canónico |
CCCC[Sn]1(OC(=O)C(C(S1)(C)C)N)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
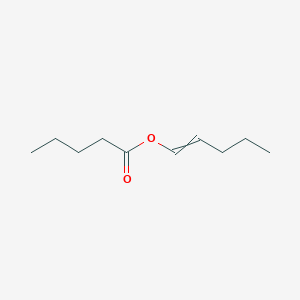

silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)

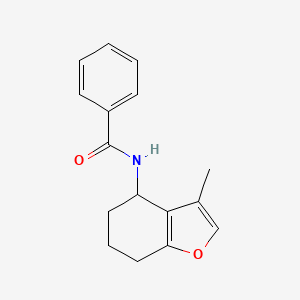
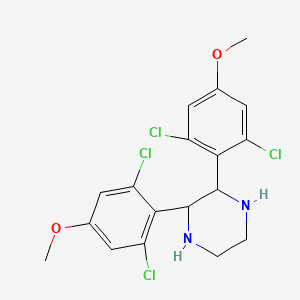
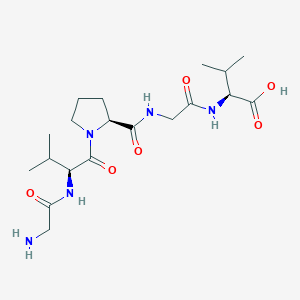
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
